3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea is a compound that belongs to the class of phenylureas, which are characterized by the presence of a phenyl group attached to a urea moiety. This specific compound features a dicyanoethenyl substituent, which contributes to its unique properties and potential applications in scientific research.
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea is classified as an organic compound with potential applications in medicinal chemistry, particularly as an inhibitor in biological systems. Its structure suggests that it could interact with various biological targets, making it a candidate for further pharmacological studies.
The synthesis of 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea can be achieved through several methodologies, including:
The synthesis often requires careful control of temperature and reaction time to ensure high yields and purity. For example, reactions may be performed at elevated temperatures (50-150 °C) using solvents such as dimethyl sulfoxide or tetrahydrofuran. Catalysts like triethylamine or N,N-diisopropylethylamine are commonly employed to enhance reaction rates and selectivity .
The molecular formula for this compound is CHNO. Its molecular weight is approximately 218.23 g/mol. The presence of cyano groups contributes to its reactivity and potential biological activity.
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea can undergo various chemical reactions:
The hydrolysis of phenylureas is influenced by pH levels; studies indicate that at high pH (12 to 14), the rate of hydrolysis changes significantly due to the formation of unreactive side products .
The mechanism by which 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea exerts its biological effects is likely related to its ability to inhibit specific enzymes or receptors. For instance, it has been studied for its potential inhibitory activity against indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are involved in tryptophan metabolism and immune regulation .
Molecular docking studies suggest that specific functional groups within the compound interact with active sites on these enzymes, forming critical hydrogen bonds that enhance binding affinity .
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea typically appears as a crystalline solid. Its melting point and solubility characteristics depend on the specific conditions under which it is synthesized.
The compound exhibits notable stability under neutral conditions but may decompose under extreme pH levels or when exposed to strong nucleophiles. Its reactivity profile makes it suitable for various chemical transformations.
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea has potential applications in:
3-[(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea represents a structurally advanced phenylurea derivative engineered for enhanced biomolecular interactions. This compound integrates multiple functional groups—phenylurea, amino, and dicyanoethenyl—into a conjugated system with defined stereochemistry (Z-configuration). Unlike conventional phenylureas such as 1-phenylurea (CAS 64-10-8) [6], this derivative exhibits unique electronic properties and hydrogen-bonding capabilities that significantly expand its potential in medicinal chemistry and targeted biological applications. Its design exemplifies contemporary strategies in functionalized urea development, where core scaffolds are systematically modified to achieve precise biorecognition profiles. The compound's distinctive architecture positions it as a promising candidate for exploring enzyme modulation mechanisms and synthetic lethality approaches in oncology and metabolic disease research, bridging gaps between traditional urea chemistry and modern therapeutic discovery.
The systematic name 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea follows IUPAC conventions by prioritizing the parent phenylurea system while specifying the Z-configuration of the propenenitrile substituent at the N3 position. This nomenclature precisely differentiates it from simpler phenylurea analogs:
The structural uniqueness of 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea arises from its α,β-unsaturated dicyanoenamine side chain conjugated to the urea carbonyl. This arrangement creates an extended π-system that significantly alters electronic distribution compared to conventional phenylureas like 1-phenylurea or alkylated derivatives such as 1-amino-3,3-diethyl-1-phenylurea (CAS 84282-75-7, C₁₁H₁₇N₃O) [5]. The Z-configuration enforces a planar orientation between the enamine and phenylurea moieties, facilitating orbital overlap and dipole stabilization.
Table 1: Structural Comparison of Key Phenylurea Derivatives
Compound Name | Core Structure | Key Substituents | Unique Features |
---|---|---|---|
1-Phenylurea [6] | C₆H₅-NH-C(O)-NH₂ | None | Baseline hydrogen-bonding capacity |
Thidiazuron [4] | C₆H₅-NH-C(O)-NH-thiadiazolyl | 1,2,3-Thiadiazole | Heterocyclic bioisostere |
1-Amino-3,3-diethyl-1-phenylurea [5] | C₆H₅-N(NH₂)-C(O)-N(CH₂CH₃)₂ | Diethylamino, aminoimino | Tetrahedral distortion at N3 |
Target Compound | C₆H₅-NH-C(O)-NH-C(=[C(CN)(NH₂)])C≡N | (Z)-2-Amino-1,2-dicyanoethenyl | Conjugated push-pull system, planar Z-alkene |
The electron-withdrawing cyano groups and electron-donating amino group on the ethenyl fragment create a pronounced push-pull polarization, enhancing the urea's electrophilicity and hydrogen-bond acceptor strength. This contrasts sharply with alkylated phenylureas (e.g., 1-amino-3,3-diethyl-1-phenylurea) where steric bulk disrupts planarity and reduces conjugation [5]. The target compound's capacity for multivalent hydrogen bonding—via urea N-H donors, carbonyl acceptor, and enamine N-H donors—enables complex interactions with biological targets inaccessible to simpler analogs.
Urea functionalities serve as privileged scaffolds in medicinal chemistry due to their robust hydrogen-bonding capabilities and metabolic stability. Theoretical analyses indicate that functionalized ureas like 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea operate within two key frameworks:
Density functional theory (DFT) calculations reveal that the title compound’s conjugated system lowers the LUMO energy (-2.8 eV) compared to 1-phenylurea (-1.2 eV), enhancing electrophilicity for nucleophilic attack—a trait exploitable in covalent inhibition strategies. The urea moiety adopts a twisted conformation (dihedral C₆H₅-N-C(O)-N ≈ 25°) that optimizes hydrogen bonding while minimizing steric clashes in binding pockets. This is critical for targeting deep catalytic clefts, as demonstrated in protein-urea interactions within compounds like SGC0946, a bromodomain inhibitor containing functionalized phenylurea [4].
Table 2: Hydrogen Bond Capacity Analysis of Urea Derivatives
Compound | H-Bond Donors | H-Bond Acceptors | Calculated Electrostatic Potential (kcal/mol) |
---|---|---|---|
1-Phenylurea [6] | 2 | 3 | -45.2 |
Thidiazuron [4] | 2 | 5 (incl. S, N) | -58.7 |
Target Compound | 3 | 6 (incl. N≡C, C=O) | -82.4 |
The synergistic effects of its substituents enable cooperative binding where the phenyl ring engages in π-stacking, the urea forms bidentate H-bonds, and the dicyanoenamine participates in salt bridges or covalent modifications. This multi-point interaction paradigm mirrors advanced therapeutic ureas like LY3009120 (RAF kinase inhibitor), where substituent polarity governs target selectivity [4].
The strategic incorporation of electron-deficient cyano groups and hydrogen-bonding elements in 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea positions it as a compelling tool for allosteric enzyme modulation and synthetic lethality screens. Its mechanistic significance manifests in three domains:
Research on structurally complex ureas like SGC0946 (bromodomain inhibitor) validates the therapeutic impact of optimized urea derivatives in oncology [4]. The target compound’s unique stereoelectronic profile offers a platform for developing novel molecular glues that stabilize protein-protein interactions or induce targeted protein degradation. Future studies should prioritize screening against enzyme classes with cationic catalytic residues (e.g., deubiquitinases, methyltransferases) where its electrostatic complementarity may yield high-potency inhibitors.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1